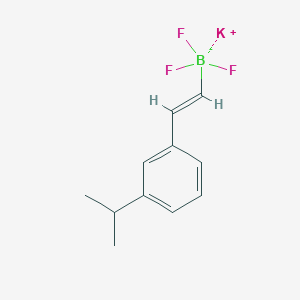
1-Butoxy-3-chloro-2-fluoro-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butoxy-3-chloro-2-fluoro-5-nitrobenzene is a chemical compound that belongs to the class of nitrobenzenes. It is characterized by the presence of butoxy, chloro, fluoro, and nitro functional groups attached to a benzene ring. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-3-chloro-2-fluoro-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. The general steps include:
Nitration: Introduction of the nitro group to the benzene ring.
Halogenation: Introduction of chloro and fluoro groups.
Alkylation: Introduction of the butoxy group.
These reactions are carried out under controlled conditions to ensure the selective substitution of the desired functional groups .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and yield. The use of catalysts and specific reaction conditions helps in achieving high purity and consistency in the final product .
化学反応の分析
Types of Reactions
1-Butoxy-3-chloro-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: Conversion of the butoxy group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
1-Butoxy-3-chloro-2-fluoro-5-nitrobenzene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-Butoxy-3-chloro-2-fluoro-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and fluoro groups can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Similar structure but with a bromo group instead of a butoxy group.
2-Chloro-4-fluoro-5-nitroanisole: Similar structure but with a methoxy group instead of a butoxy group.
Uniqueness
1-Butoxy-3-chloro-2-fluoro-5-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the butoxy group enhances its solubility and potential interactions with other molecules, making it distinct from similar compounds.
特性
IUPAC Name |
1-butoxy-3-chloro-2-fluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3/c1-2-3-4-16-9-6-7(13(14)15)5-8(11)10(9)12/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYXCQPBZJQQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![calcium 4-(((2S,4R)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoate](/img/structure/B8030542.png)





![Diethyl[(5-fluoro-2-nitrophenyl)methyl]amine hydrochloride](/img/structure/B8030590.png)



